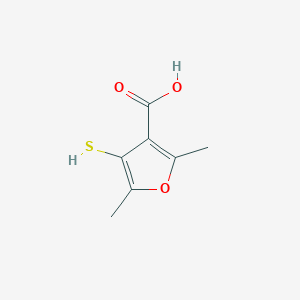

2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid” is a chemical compound with the molecular formula C7H8O3S. It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid” is defined by its molecular formula, C7H8O3S. The InChI code for this compound is 1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid” is a powder at room temperature . The compound has a molecular weight of 172.2.Applications De Recherche Scientifique

Protein Sulfenation as a Redox Sensor

Protein sulfenic acids serve as reactive intermediates in various enzymatic reactions and redox states, indicating their role in protein regulation through reversible post-translational modifications. A study synthesized a novel biotinylated derivative to tag sulfenated proteins selectively, aiding in their identification and suggesting applications in understanding protein sulfenation in response to oxidative stress and its potential role as an oxygen sensor in biological systems (Charles et al., 2007).

Chemiluminescence and Molecular Sensing

The research on the singlet oxygenation of certain sulfur-substituted compounds has led to the development of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds demonstrate thermal stability and the ability to emit light upon decomposition, highlighting their potential in chemiluminescence applications and molecular sensing (Watanabe et al., 2010).

Hydrogen Bonded Supramolecular Networks

Exploration into charge-transfer interactions and hydrogen bonding has led to the creation of ternary crystalline molecular complexes. These structures, formed from specific pairings like 3,5-dinitrobenzoic acid with amino-substituted aromatic compounds, showcase the potential of such molecular assemblies in studying proton transfer processes and the design of supramolecular architectures (Seaton et al., 2013).

Lanthanide-Potassium Frameworks for Sensing and Proton Conductivity

A study on lanthanide-organic frameworks utilizing a sulfonate-carboxylate ligand illustrates their utility in gas sorption, humidity- and temperature-dependent proton conductivity, and luminescent sensing of metal ions. These frameworks offer insights into the design of materials for environmental monitoring and energy applications (Zhou et al., 2016).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

2,5-dimethyl-4-sulfanylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-3-5(7(8)9)6(11)4(2)10-3/h11H,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCBCFWFDLVPCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)S)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)

![N,6-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2766490.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2766492.png)

![5-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2766498.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2766503.png)

![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate](/img/structure/B2766507.png)